3,6-Dimethyl-1,4-dioxane-2,5-dione

Description

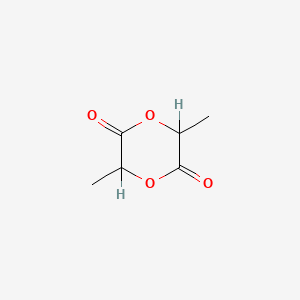

Structure

3D Structure

Properties

IUPAC Name |

3,6-dimethyl-1,4-dioxane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c1-3-5(7)10-4(2)6(8)9-3/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJTUDXZGHPGLLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)OC(C(=O)O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26680-10-4 | |

| Record name | Poly(DL-lactide) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26680-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7041253 | |

| Record name | 3,6-Dimethyl-2,5-dioxo-1,4-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | 3,6-Dimethyl-1,4-dioxane-2,5-dione | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19750 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

95-96-5 | |

| Record name | Lactide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dilactide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LACTIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403080 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,6-Dimethyl-2,5-dioxo-1,4-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dilactide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.245 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LACTIDE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7EH08MWO6M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3,6-Dimethyl-1,4-dioxane-2,5-dione synthesis from lactic acid

An In-depth Technical Guide for the Synthesis of 3,6-Dimethyl-1,4-dioxane-2,5-dione (Lactide) from Lactic Acid

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven methodology for the synthesis of high-purity lactide, the cyclic dimer of lactic acid. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, explains the rationale behind critical process parameters, and offers a self-validating protocol designed for reproducibility and high-quality outcomes.

Introduction: The Strategic Importance of Lactide

This compound, commonly known as lactide, is a cornerstone monomer for the production of poly(lactic acid) (PLA), a biodegradable and biocompatible polymer with extensive applications in medical devices, drug delivery systems, and sustainable materials. The direct polymerization of lactic acid yields low molecular weight polymers due to equilibrium limitations imposed by water condensation. The synthesis of the cyclic lactide intermediate is the critical gateway to producing high molecular weight PLA through ring-opening polymerization, a process that offers superior control over the final polymer's properties.

This guide focuses on the most prevalent and industrially relevant synthesis route: the catalytic thermal depolymerization of a lactic acid oligomer. We will dissect this process, focusing on the mechanistic underpinnings, critical control points, and robust analytical validation required for producing research- and pharmaceutical-grade lactide.

The Chemistry of Lactide: Understanding the Stereoisomers

The stereochemistry of the starting lactic acid dictates the isomeric form of the resulting lactide, which in turn profoundly influences the properties of the final polymer. Lactic acid exists as two enantiomers, L-lactic acid and D-lactic acid. Their dimerization can result in three distinct stereoisomers of lactide:

-

L-lactide: Formed from two molecules of L-lactic acid.

-

D-lactide: Formed from two molecules of D-lactic acid.

-

meso-lactide: Formed from one molecule of L- and one molecule of D-lactic acid.

A 50/50 mixture of L- and D-lactide is referred to as rac-lactide or racemic lactide . The control of stereopurity is paramount, as the presence of meso-lactide can disrupt the crystallinity and alter the degradation profile of the resulting PLA.

Caption: Stereoisomers of lactide derived from lactic acid enantiomers.

The Synthesis Pathway: A Two-Stage Process

The conversion of aqueous lactic acid into lactide is not a single reaction but a carefully staged process designed to manage water, which is both a reactant in hydrolysis and a product of condensation.

Stage 1: Oligomerization via Polycondensation

The initial step involves the removal of water from lactic acid to form a low molecular weight polyester prepolymer, often referred to as an oligomer. This is a classic condensation reaction driven by heat and vacuum.

-

Mechanism: Lactic acid molecules self-esterify, forming linear chains (oligomers) and releasing one molecule of water per ester bond formed.

-

Objective: To create a viscous prepolymer with an average degree of polymerization typically between 10 and 30. This oligomer serves as the direct substrate for the subsequent cyclization step. The removal of water is critical to push the equilibrium towards the formation of longer chains.

Stage 2: Catalytic Depolymerization and Cyclization

This is the core of the synthesis. The oligomer is heated further in the presence of a catalyst. The catalyst facilitates an "intramolecular transesterification" or "back-biting" reaction, where the hydroxyl end of an oligomer chain attacks an ester linkage further down the same chain, leading to the cleavage and formation of the stable, six-membered ring structure of lactide. The lactide, being more volatile than the oligomer, is continuously removed from the reaction mixture via vacuum distillation.

Catalysis: Driving the Ring-Closure Reaction

The choice of catalyst is critical for achieving high yield and optical purity. Tin (II) compounds, particularly tin (II) octoate (Sn(Oct)₂), are widely used due to their high activity and solubility in the reaction medium.

Mechanism of Tin (II) Octoate Catalysis: The mechanism is generally accepted to be a coordination-insertion pathway.

-

Coordination: The tin catalyst coordinates with the carbonyl oxygen of an ester group within the oligomer chain, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

-

Nucleophilic Attack: The terminal hydroxyl group of the same or another oligomer chain attacks the activated carbonyl carbon.

-

Ring Closure/Transesterification: This leads to the cleavage of the ester bond and the formation of the cyclic lactide monomer or a longer polymer chain. The catalyst is regenerated and continues the cycle.

High temperatures can lead to racemization, where the chiral center of the lactic acid unit inverts. This is a significant concern when high optical purity (e.g., >99.5% L-lactide) is required. The catalyst concentration must be optimized to ensure a high reaction rate without promoting excessive side reactions or leading to high residual metal content in the final product.

Caption: A streamlined workflow for the synthesis and purification of lactide.

Experimental Protocol: A Validated Step-by-Step Methodology

This protocol describes the synthesis of L-lactide from an 88% aqueous solution of L-lactic acid. All operations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Reagents and Equipment:

-

L-lactic acid (88% aqueous solution)

-

Tin (II) octoate (Sn(Oct)₂)

-

Toluene or Ethyl Acetate (for recrystallization)

-

Nitrogen gas (high purity)

-

Three-neck round-bottom flask equipped with a mechanical stirrer, a distillation head connected to a condenser and receiving flask, and a nitrogen inlet.

-

Heating mantle with temperature controller

-

Vacuum pump capable of reaching <10 mbar

Procedure:

-

Oligomerization: a. Charge the three-neck flask with L-lactic acid. b. Begin stirring and apply vacuum gradually while slowly heating the mixture to ~130°C to remove the bulk of the water. c. Once the initial water is removed, increase the temperature to 180°C and reduce the pressure to ~20-30 mbar. Maintain these conditions for 4-6 hours to form the prepolymer. The mixture will become significantly more viscous. d. Release the vacuum with nitrogen gas and allow the system to cool to ~120°C.

-

Catalysis and Depolymerization: a. Add the tin (II) octoate catalyst to the molten oligomer (a typical loading is 0.1-0.5% by weight relative to the initial lactic acid). b. Re-establish vacuum, aiming for a pressure below 10 mbar. c. Increase the temperature to 200-230°C. The lactide will begin to form and distill over. d. Collect the crude lactide distillate in the receiving flask, which should be cooled to promote solidification and prevent backflow of vapors. The distillation process may take several hours.

-

Purification by Recrystallization: a. Dissolve the collected crude lactide in a minimal amount of hot toluene or ethyl acetate (e.g., at 70-80°C). The crude product is often a yellowish solid. b. Once fully dissolved, allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation. c. Collect the purified lactide crystals by vacuum filtration. d. Wash the crystals with a small amount of cold solvent to remove residual impurities. e. Dry the crystals under vacuum at a moderate temperature (~40-50°C) to remove all residual solvent. The final product should be a white, crystalline solid.

Critical Process Parameters and Optimization

The yield and purity of lactide are highly sensitive to the reaction conditions. The following table summarizes the key parameters and their typical impact.

| Parameter | Range | Rationale and Impact on Purity/Yield |

| Oligomerization Temp. | 150 - 180°C | Ensures efficient water removal without significant lactic acid degradation. |

| Depolymerization Temp. | 200 - 230°C | A balance is required. Below 200°C, the reaction rate is slow. Above 230°C, the risk of racemization and side reactions (charring) increases significantly, reducing optical purity. |

| System Pressure | < 10 mbar | High vacuum is essential to lower the boiling point of lactide, allowing it to distill from the less volatile oligomer mixture, thereby driving the reaction forward. |

| Catalyst Conc. (Sn(Oct)₂) | 0.1 - 0.5 wt% | Higher concentrations increase the reaction rate but can also increase racemization and lead to higher residual tin in the product, which can be problematic for medical applications. |

Analytical Characterization for Quality Control

Rigorous analytical testing is non-negotiable to confirm the identity, purity, and stereochemical integrity of the synthesized lactide.

| Technique | Purpose | Expected Result for High-Purity L-Lactide |

| ¹H NMR | Structural verification and isomeric purity | Quartet at ~5.0 ppm (methine proton), Doublet at ~1.7 ppm (methyl protons). Absence of peaks corresponding to meso-lactide. |

| DSC | Melting point and thermal properties | Sharp melting endotherm at approximately 97-99°C. A broad or depressed melting point indicates impurities or the presence of other isomers. |

| FTIR | Functional group identification | Strong carbonyl (C=O) stretching peak around 1750-1770 cm⁻¹. |

| Optical Rotation | Stereochemical purity | A specific rotation [α] of approximately -293° (in benzene), confirming the L-enantiomer. |

Conclusion

The synthesis of this compound from lactic acid is a well-established yet technically demanding process. Success hinges on a thorough understanding of the two-stage reaction mechanism and meticulous control over key parameters, particularly temperature, pressure, and catalysis. By implementing the robust, self-validating workflow detailed in this guide—from controlled oligomerization and catalytic depolymerization to rigorous purification and analytical characterization—researchers can reliably produce high-purity lactide suitable for the most demanding applications in materials science and pharmaceutical development.

A Comprehensive Technical Guide to the Stereoisomers of 3,6-Dimethyl-1,4-dioxane-2,5-dione for Advanced Drug Development

Abstract

This technical guide provides an in-depth exploration of the stereoisomers of 3,6-dimethyl-1,4-dioxane-2,5-dione, commonly known as lactide. As the direct precursor to polylactic acid (PLA), a biodegradable and biocompatible polymer of significant interest in the pharmaceutical and biomedical fields, a thorough understanding of lactide's stereochemistry is paramount. This document offers a detailed examination of the synthesis, purification, and characterization of L-lactide, D-lactide, and meso-lactide. Furthermore, it delves into the principles and methodologies of stereocontrolled ring-opening polymerization (ROP) and the profound impact of stereochemistry on the physicochemical properties and performance of the resulting PLA polymers. Special emphasis is placed on the application of these materials in advanced drug delivery systems, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to harness the full potential of PLA stereoisomers.

Introduction: The Critical Role of Stereochemistry in Polylactic Acid-Based Biomaterials

Polylactic acid (PLA) has emerged as a frontrunner in the development of biodegradable medical devices and drug delivery systems, owing to its excellent biocompatibility and tunable degradation kinetics.[1][2] The properties of PLA are not monolithic; they are intricately governed by the stereochemical composition of its monomeric precursor, this compound, or lactide.[3] The lactide molecule possesses two chiral centers, giving rise to three distinct stereoisomers: L-lactide ((3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione), D-lactide ((3R,6R)-3,6-dimethyl-1,4-dioxane-2,5-dione), and meso-lactide ((3R,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione).[3]

The arrangement of these stereoisomers within the polymer chain dictates the resulting PLA's crystallinity, melting temperature (Tm), glass transition temperature (Tg), mechanical strength, and degradation rate.[3][4] Consequently, the ability to selectively synthesize, purify, and polymerize specific lactide stereoisomers is a critical determinant in the rational design of PLA-based biomaterials for sophisticated drug delivery applications. This guide provides a comprehensive overview of the fundamental principles and practical methodologies for controlling PLA stereochemistry, from monomer synthesis to polymer application.

The Stereoisomers of Lactide: A Comparative Overview

The three stereoisomers of lactide exhibit distinct physical properties that are a direct consequence of their molecular symmetry.

| Stereoisomer | Configuration | Chirality | Melting Point (°C) |

| L-Lactide | (3S,6S) | Chiral | 95–98 |

| D-Lactide | (3R,6R) | Chiral | 95–98 |

| meso-Lactide | (3R,6S) | Achiral (internal plane of symmetry) | 53–54 |

| Racemic Lactide | 1:1 mixture of L- and D-Lactide | Chiral | 122–126 |

Table 1: Physical properties of lactide stereoisomers.[5]

The enantiomeric pair, L- and D-lactide, possess identical physical properties, with the exception of their optical rotation. Meso-lactide, being a diastereomer of L- and D-lactide, has significantly different physical properties, most notably a lower melting point.[5] This difference in melting points is a key factor that can be exploited during purification.

Synthesis and Purification of Lactide Stereoisomers: A Protocol-Driven Approach

The production of high-purity lactide stereoisomers is a critical first step in the synthesis of well-defined PLA. The most common route involves the depolymerization of a low molecular weight PLA prepolymer.[5]

General Synthesis of Lactide from Lactic Acid

The synthesis of lactide typically proceeds through a two-step process: the formation of a low molecular weight prepolymer of lactic acid, followed by a catalyzed depolymerization to yield the cyclic dimer.[6]

Experimental Protocol: Synthesis of L-Lactide

Materials:

-

L-lactic acid (aqueous solution, e.g., 88%)

-

Tin(II) octoate (Sn(Oct)₂)

-

Toluene (anhydrous)

-

Nitrogen gas (high purity)

Equipment:

-

Three-neck round-bottom flask equipped with a mechanical stirrer, a distillation head, and a nitrogen inlet/outlet

-

Heating mantle with a temperature controller

-

Vacuum pump

Procedure:

-

Oligomerization: Charge the L-lactic acid solution into the reaction flask. Heat the solution to approximately 150-160°C under a slow stream of nitrogen to remove water. Continue heating under reduced pressure (e.g., 100 mmHg down to 0.1 mmHg) to facilitate the polycondensation reaction and form a low molecular weight PLA prepolymer.[5]

-

Depolymerization: Cool the prepolymer to room temperature under nitrogen. Add the tin(II) octoate catalyst (typically 0.25-0.50 wt% relative to the lactic acid).[6] Heat the mixture to 160-200°C under vacuum (e.g., 110-0.1 mmHg).[5] The lactide will form and distill from the reaction mixture.

-

Collection: Collect the crude lactide distillate in a cooled receiving flask.

Causality Behind Experimental Choices:

-

The initial removal of water is crucial to drive the equilibrium towards the formation of the prepolymer.

-

The use of a catalyst like tin(II) octoate is essential to facilitate the back-biting reaction that leads to the formation of the cyclic lactide monomer.[6] Tin(II) octoate is often chosen for its stereoselective properties, which help to minimize the formation of meso-lactide.[6]

-

Performing the depolymerization under vacuum allows for the continuous removal of the lactide as it is formed, shifting the equilibrium towards the product and preventing its degradation at high temperatures.

Purification of Lactide Stereoisomers by Recrystallization

Crude lactide typically contains residual lactic acid, linear oligomers, and other stereoisomers. Recrystallization is a highly effective method for obtaining high-purity lactide.[7]

Experimental Protocol: Purification of L-Lactide by Recrystallization

Materials:

-

Crude L-lactide

-

Ethyl acetate (anhydrous)

-

Ethanol (anhydrous)

Equipment:

-

Erlenmeyer flask

-

Heating plate with magnetic stirring

-

Buchner funnel and filter paper

-

Vacuum flask

-

Vacuum oven

Procedure:

-

Dissolution: Dissolve the crude L-lactide in a minimal amount of hot ethyl acetate (e.g., 45-75 g of lactide per 100 g of solvent).[8]

-

Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

-

Isolation: Collect the purified L-lactide crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of cold ethyl acetate to remove any remaining impurities.

-

Drying: Dry the purified L-lactide in a vacuum oven at a temperature below its melting point (e.g., 40-50°C) until a constant weight is achieved.

-

Alternating Solvent Recrystallization (for enhanced purity): For even higher purity, a two-step recrystallization can be performed. First, recrystallize from ethanol (which provides a high crystallization rate), followed by a second recrystallization from ethyl acetate (which yields a polymer with a higher molecular weight upon polymerization).[8]

Causality Behind Experimental choices:

-

The choice of solvent is critical. Ethyl acetate is a good solvent for lactide at elevated temperatures but has lower solubility at room temperature, allowing for efficient crystallization upon cooling.

-

Slow cooling promotes the formation of larger, more perfect crystals, which are generally of higher purity.

-

Washing with cold solvent minimizes the re-dissolution of the purified product while effectively removing soluble impurities.

-

Drying under vacuum is essential to remove any residual solvent, which could act as an initiator or chain transfer agent during polymerization, leading to a lower molecular weight polymer.

Characterization of Lactide Stereoisomers

Accurate characterization of the purity and stereoisomeric composition of lactide is essential for predicting and controlling the properties of the resulting PLA.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for determining the stereoisomeric purity of lactide and for analyzing the microstructure of PLA.[9]

¹H NMR Analysis of Lactide Stereoisomers:

-

The methine protons (CH) of the lactide ring are particularly sensitive to the stereochemistry.

-

In L-lactide and D-lactide, the two methine protons are chemically equivalent and appear as a quartet.

-

In meso-lactide, the two methine protons are in different chemical environments and will exhibit distinct signals.

-

By integrating the peaks corresponding to the different stereoisomers, their relative proportions in a mixture can be quantified.[10] A method has been developed to quantitatively determine the composition of D-lactide and meso-lactide stereoisomer impurities in poly(lactide) containing predominantly L-lactide.[11][12]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a highly sensitive technique for separating and quantifying enantiomers.[13]

Chiral HPLC Method for Lactide Enantiomers:

-

Stationary Phase: Chiral stationary phases (CSPs), such as those based on derivatized polysaccharides (e.g., amylose or cellulose), are commonly used.[13]

-

Mobile Phase: A mixture of a nonpolar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol) is typically employed.

-

Detection: UV detection is commonly used.

This technique allows for the precise determination of the enantiomeric excess (e.e.) of a lactide sample.

Stereocontrolled Ring-Opening Polymerization (ROP) of Lactide

Ring-opening polymerization (ROP) is the most common method for producing high molecular weight PLA.[4] The choice of catalyst and reaction conditions plays a pivotal role in controlling the stereochemistry of the resulting polymer.[14]

The Role of the Catalyst: Tin(II) Octoate

Tin(II) octoate (Sn(Oct)₂) is a widely used catalyst for the ROP of lactide due to its high efficiency and approval for use in biomedical applications by the FDA.[6][15]

Experimental Protocol: Tin(II) Octoate-Catalyzed ROP of L-Lactide

Materials:

-

High-purity L-lactide

-

Tin(II) octoate (Sn(Oct)₂) solution in toluene

-

Initiator (e.g., 1-dodecanol)

-

Toluene (anhydrous)

-

Methanol

Equipment:

-

Schlenk flask

-

Magnetic stirrer with a heating oil bath

-

Vacuum line and nitrogen source

Procedure:

-

Drying: Dry the L-lactide and initiator under vacuum to remove any traces of water.

-

Reaction Setup: Assemble the Schlenk flask under a nitrogen atmosphere. Add the dried L-lactide and toluene.

-

Initiator Addition: Add the desired amount of initiator to the flask.

-

Catalyst Addition: Inject the tin(II) octoate solution into the reaction mixture.

-

Polymerization: Heat the reaction mixture to the desired temperature (e.g., 130°C) and stir.[16] The polymerization time will depend on the desired molecular weight.

-

Termination and Precipitation: Cool the reaction to room temperature. Precipitate the polymer by slowly adding the viscous solution to a large excess of cold methanol.

-

Purification: Filter the precipitated PLA and wash it several times with methanol to remove any unreacted monomer and catalyst residues.

-

Drying: Dry the purified PLA in a vacuum oven at a temperature below its Tg (e.g., 50°C) until a constant weight is achieved.[16]

Causality Behind Experimental Choices:

-

The use of an initiator, such as an alcohol, allows for control over the molecular weight of the polymer. The monomer-to-initiator ratio is a key parameter in this regard.[16]

-

The concentration of the tin(II) octoate catalyst affects the polymerization rate and can also influence the level of transesterification side reactions.[16]

-

Precipitation in a non-solvent like methanol is an effective way to separate the polymer from the unreacted monomer and other small molecules.

Stereocontrolled Polymerization and PLA Microstructures

The stereochemistry of the lactide monomer directly influences the microstructure of the resulting PLA, which in turn determines its properties.

-

Isotactic PLA (PLLA or PDLA): Polymerization of enantiopure L-lactide or D-lactide results in highly crystalline PLLA or PDLA, respectively. These materials have high melting points and are relatively slow to degrade.[4]

-

Atactic PLA (PDLLA): Polymerization of a racemic mixture of L- and D-lactide, or of meso-lactide, typically results in an amorphous polymer with no melting point and a faster degradation rate.[4]

-

Stereocomplex PLA (sc-PLA): When PLLA and PDLA are mixed in a 1:1 ratio, they can form a unique crystalline structure known as a stereocomplex.[17] sc-PLA exhibits a melting point approximately 50°C higher than that of the individual homopolymers, along with enhanced mechanical properties and thermal stability.[1][17]

Figure 1: Logical relationship between lactide stereoisomers and the resulting PLA microstructures.

Applications in Advanced Drug Delivery

The ability to tune the properties of PLA through stereochemical control makes it an exceptionally versatile material for a wide range of drug delivery applications.

PLA Stereocomplex Nanoparticles for Controlled Release

Stereocomplex PLA (sc-PLA) nanoparticles are particularly promising for drug delivery due to their enhanced stability and potential for sustained release.[2]

Experimental Workflow: Formulation of sc-PLA Nanoparticles

Figure 2: Experimental workflow for the formulation of drug-loaded sc-PLA nanoparticles.

Formulation Strategy:

-

Solvent Selection: A common solvent for both PLLA and PDLA is chosen, such as acetonitrile or dichloromethane.[2]

-

Mixing: Solutions of PLLA, PDLA, and the drug are mixed together.

-

Nanoprecipitation: The polymer/drug solution is then added to a non-solvent (typically water with a surfactant) under vigorous stirring. This causes the polymers to precipitate into nanoparticles, with the drug encapsulated within the sc-PLA matrix.[18]

-

Purification: The resulting nanoparticle suspension is purified to remove the organic solvent and any unencapsulated drug.

The enhanced thermal stability and crystalline nature of the sc-PLA matrix can lead to a more controlled and sustained release of the encapsulated drug compared to nanoparticles made from amorphous PDLLA.[2]

Conclusion

The stereoisomers of this compound are not merely chemical curiosities; they are the fundamental building blocks that allow for the precise engineering of polylactic acid-based biomaterials. By understanding and controlling the synthesis, purification, and polymerization of L-lactide, D-lactide, and meso-lactide, researchers and drug development professionals can tailor the properties of PLA to meet the specific demands of advanced drug delivery systems. The ability to create materials with varying degrees of crystallinity, degradation rates, and mechanical strengths opens up a vast landscape of possibilities for the development of next-generation therapies with improved efficacy and patient compliance.

References

- 1. researchgate.net [researchgate.net]

- 2. Stereocomplex Polylactide for Drug Delivery and Biomedical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thermal Properties of Polylactides with Different Stereoisomers of Lactides Used as Comonomers | Semantic Scholar [semanticscholar.org]

- 4. Polymers Based on PLA from Synthesis Using D,L-Lactic Acid (or Racemic Lactide) and Some Biomedical Applications: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lactide: Production Routes, Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of L-Lactide from Lactic Acid and Production of PLA Pellets: Full-Cycle Laboratory-Scale Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Item - A Quantitative Method for Determination of Lactide Composition in Poly(lactide) Using 1H NMR - figshare - Figshare [figshare.com]

- 12. A Quantitative Method for Determination of Lactide Composition in Poly(lactide) Using 1H NMR (1997) | Khalid A. M. Thakur | 80 Citations [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. Stereocontrolled ring-opening polymerisation of lactide - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 15. mdpi.com [mdpi.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. mdpi.com [mdpi.com]

- 18. Multifunctional PLA/Gelatin Bionanocomposites for Tailored Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into Lactide Stereoisomers: L-Lactide, D-Lactide, and Meso-Lactide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Lactide in Biodegradable Polymers

Lactide, a cyclic diester of lactic acid, serves as the cornerstone monomer for the synthesis of polylactic acid (PLA), a biodegradable and biocompatible polymer with extensive applications in the biomedical and pharmaceutical fields.[1][2][3] The stereochemistry of the lactide monomer is a critical determinant of the resulting PLA's properties, including its crystallinity, mechanical strength, and degradation profile.[1][4] Understanding the distinct structures and characteristics of the three primary stereoisomers of lactide—L-lactide, D-lactide, and meso-lactide—is therefore paramount for the rational design and development of PLA-based materials for advanced applications. This guide provides a comprehensive technical overview of these stereoisomers, their synthesis, their impact on polymer properties, and a detailed experimental protocol for their polymerization.

The Stereoisomers of Lactide: A Tale of Chirality

Lactic acid, the precursor to lactide, is a chiral molecule existing in two enantiomeric forms: L-lactic acid and D-lactic acid.[5][6] The dimerization of lactic acid to form the cyclic lactide molecule results in three possible stereoisomers, each with a unique spatial arrangement of its two methyl groups.[1][2]

-

L-Lactide ((S,S)-lactide): Formed from the dimerization of two L-lactic acid molecules. Both methyl groups are oriented in the same direction (cis) relative to the plane of the lactide ring.

-

D-Lactide ((R,R)-lactide): Formed from the dimerization of two D-lactic acid molecules. Similar to L-lactide, both methyl groups are in a cis configuration. L-lactide and D-lactide are enantiomers of each other.[2]

-

Meso-lactide ((R,S)-lactide): Formed from the dimerization of one L-lactic acid molecule and one D-lactic acid molecule. The methyl groups are oriented in opposite directions (trans) relative to the lactide ring. Meso-lactide is a diastereomer of L- and D-lactide.[2]

The choice of the starting lactic acid isomer is the primary determinant of the resulting lactide stereoisomer.[1][5] For instance, to synthesize pure L-lactide, L-lactic acid is used under conditions that minimize racemization.[5]

Figure 1: Chemical structures of L-lactide, D-lactide, and meso-lactide, illustrating the different spatial orientations of the methyl groups.

Comparative Properties of Lactide Stereoisomers

The distinct stereochemical structures of L-lactide, D-lactide, and meso-lactide give rise to notable differences in their physical and chemical properties. These properties, in turn, have a profound impact on the polymerization process and the characteristics of the final PLA polymer.

| Property | L-Lactide | D-Lactide | Meso-Lactide | Racemic Lactide (D/L-lactide) |

| CAS Number | 4511-42-6[2][7][8][9] | 25038-75-9[2] | 13076-19-2[2][10][11][12] | 95-96-5[2] |

| Melting Point (°C) | 95–98[1] | 95–98[1] | 53–54[1][5] | 122–126[1] |

| Solubility | Soluble in organic solvents such as chloroform, methanol, and benzene.[1][13][14] Hydrolyzes in water to lactic acid.[1][14] | Soluble in organic solvents, similar to L-lactide. Hydrolyzes in water. | Soluble in organic solvents. The rate of hydrolysis in water is higher than that of L- and D-lactide.[1][5] | Soluble in organic solvents. |

| Optical Activity | Levorotatory (-)[15] | Dextrorotatory (+)[15] | Optically inactive | Optically inactive |

Table 1: Key properties of L-lactide, D-lactide, meso-lactide, and racemic lactide.

The Influence of Lactide Stereochemistry on Polylactic Acid (PLA) Properties

The stereochemical purity of the lactide monomer is a critical factor in determining the microstructure and, consequently, the macroscopic properties of the resulting PLA.[1][4]

-

Crystallinity: The polymerization of enantiopure L-lactide or D-lactide results in highly crystalline polymers, poly(L-lactic acid) (PLLA) and poly(D-lactic acid) (PDLA), respectively.[6][16] The regular, ordered arrangement of the polymer chains allows for efficient packing and the formation of crystalline domains. Conversely, the polymerization of meso-lactide or a racemic mixture of L- and D-lactide leads to an amorphous polymer, poly(DL-lactic acid) (PDLLA).[6][16] The random incorporation of both L- and D-lactic acid units disrupts the chain regularity, preventing crystallization.[1] Even small amounts of meso-lactide can significantly reduce the crystallinity of PLLA.[5]

-

Melting Point (Tm) and Glass Transition Temperature (Tg): The degree of crystallinity directly influences the thermal properties of PLA. Crystalline PLLA and PDLA exhibit a sharp melting point, typically around 180 °C.[1] Amorphous PDLLA, lacking a crystalline structure, does not have a distinct melting point but displays a glass transition temperature of approximately 50-60 °C.[16]

-

Mechanical Properties: Crystalline PLLA is a rigid and strong material with a high tensile modulus, making it suitable for load-bearing applications such as orthopedic implants.[13][17][18] Amorphous PDLLA is softer and more flexible. The mechanical properties of PLA can be tailored by controlling the ratio of L-, D-, and meso-lactide in the polymer chain.[6]

-

Degradation Rate: The degradation of PLA occurs primarily through hydrolysis of the ester bonds.[6] The rate of degradation is influenced by the crystallinity of the polymer. The amorphous regions of PLA are more susceptible to water penetration and hydrolysis than the crystalline regions.[18] Consequently, amorphous PDLLA degrades faster than the more crystalline PLLA. This tunable degradation rate is a key advantage in drug delivery applications, where a controlled release profile is desired.

Synthesis and Polymerization: From Lactic Acid to High Molecular Weight PLA

The production of high molecular weight PLA from lactic acid is typically a two-step process:

-

Lactide Synthesis: Lactic acid is first oligomerized to a low molecular weight prepolymer. This prepolymer is then subjected to a depolymerization reaction under heat and vacuum, often in the presence of a catalyst such as tin(II) octoate, to yield the cyclic lactide monomer.[1][5][17] The lactide is then purified, typically by recrystallization, to remove impurities and unwanted stereoisomers.[5]

-

Ring-Opening Polymerization (ROP): The purified lactide is then polymerized via ring-opening polymerization (ROP) to produce high molecular weight PLA.[1][6] This method allows for excellent control over the polymer's molecular weight and microstructure.[1] Tin(II) octoate is a commonly used catalyst for the ROP of lactide due to its high efficiency and approval by the US Food and Drug Administration (FDA) for certain applications.[5]

References

- 1. Lactide: Production Routes, Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lactide - Wikipedia [en.wikipedia.org]

- 3. polylactide.com [polylactide.com]

- 4. Critical Review on Polylactic Acid: Properties, Structure, Processing, Biocomposites, and Nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. kinampark.com [kinampark.com]

- 7. L-Lactide | 4511-42-6 [chemicalbook.com]

- 8. Lactide, L- | C6H8O4 | CID 107983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. L-Lactide – Cas 4511-42-6 – 4MedChem BV [4medchem.com]

- 10. meso-Lactide | 13076-19-2 | FL167435 | Biosynth [biosynth.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. meso-Lactide | CymitQuimica [cymitquimica.com]

- 13. sincerechemical.com [sincerechemical.com]

- 14. webqc.org [webqc.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. mdpi.com [mdpi.com]

- 17. cetjournal.it [cetjournal.it]

- 18. researchgate.net [researchgate.net]

Racemic lactide (rac-lactide) composition and properties

An In-Depth Technical Guide to Racemic Lactide: Composition, Properties, and Polymerization

Authored by: A Senior Application Scientist

Foreword: The Significance of Stereochemistry in Polylactic Acid

Polylactic acid (PLA) has emerged as a frontrunner in the realm of biodegradable and biocompatible polymers, with applications spanning from biomedical devices to sustainable packaging.[1][2][3][4] The properties of PLA are not monolithic; they are profoundly dictated by the stereochemistry of its precursor, lactide. Lactide, the cyclic dimer of lactic acid, exists in several isomeric forms: L-lactide, D-lactide, meso-lactide, and the focus of this guide, racemic lactide (rac-lactide).[5][6][7][8] Rac-lactide, an equimolar mixture of L- and D-lactide, serves as the monomer for poly(D,L-lactic acid) (PDLLA), a polymer with a unique set of properties that make it indispensable for specific applications, particularly in the pharmaceutical and medical fields.[1][9] This guide provides a comprehensive technical overview of racemic lactide, from its fundamental composition and properties to its polymerization and the characterization of the resulting polymer.

Understanding Lactide Isomers: A Foundation

Lactic acid, the building block of lactide, is a chiral molecule existing as L-lactic acid and D-lactic acid enantiomers.[1] The dimerization of lactic acid can result in three stereoisomers of lactide:

-

L-lactide (or (S,S)-lactide): Formed from two molecules of L-lactic acid.

-

D-lactide (or (R,R)-lactide): Formed from two molecules of D-lactic acid.

-

meso-lactide (or (R,S)-lactide): Formed from one molecule of L-lactic acid and one molecule of D-lactic acid.

Racemic lactide (rac-lactide) is not a distinct stereoisomer but a 1:1 mixture of L-lactide and D-lactide.[6] The stereochemical makeup of the lactide monomer is the primary determinant of the microstructure and, consequently, the physical and mechanical properties of the resulting PLA.

Comparative Properties of Lactide Isomers

The distinct stereochemistry of each lactide isomer leads to significant differences in their physical properties, which are crucial for their separation and polymerization.

| Property | L-lactide / D-lactide | meso-lactide | rac-lactide |

| Melting Point (°C) | 95–98[5] | 53–54[5] | 122–126[5] |

| Solubility | Soluble in many organic solvents.[5] | Higher rate of hydrolysis in water compared to D/L-lactide.[5] | Soluble in solvents like methylene chloride and acetone.[10] |

| Resulting Polymer | Poly(L-lactic acid) (PLLA) / Poly(D-lactic acid) (PDLA) - Semicrystalline | Poly(meso-lactic acid) (PMLA) - Amorphous | Poly(D,L-lactic acid) (PDLLA) - Amorphous[1] |

Synthesis and Purification of Racemic Lactide

The industrial production of lactide, including rac-lactide, is typically a two-step process.

Synthesis Pathway

-

Polycondensation of Lactic Acid: Lactic acid is heated under vacuum to remove water, resulting in the formation of low molecular weight PLA oligomers (pre-polymer).[1][11]

-

Depolymerization: The pre-polymer is then heated at higher temperatures (180–230 °C) under reduced pressure in the presence of a catalyst (e.g., tin(II) octoate, tin oxide).[5][11] This process, known as back-biting, leads to the formation of the cyclic dimer, lactide, which is distilled from the reaction mixture.[5][8]

To produce rac-lactide, either a racemic mixture of D,L-lactic acid is used as the starting material, or racemization is induced during the synthesis process at high temperatures.[1][5][8]

Caption: General synthesis pathway for racemic lactide.

Purification of Racemic Lactide

Crude lactide from the synthesis process is a mixture of rac-lactide and meso-lactide. The purification of rac-lactide is critical to obtain PLA with desired properties. Common purification methods include:

-

Recrystallization: This is a widely used method that leverages the solubility differences between the lactide isomers in various solvents. Toluene and ethyl acetate are commonly used for recrystallization.[12]

-

Distillation: The significant difference in melting and boiling points between rac-lactide and meso-lactide allows for their separation via distillation.[6]

-

Hydrolysis: The higher hydrolysis rate of meso-lactide in water can be exploited to selectively remove it from a crude lactide mixture.[5][9]

Core Properties of Racemic Lactide

The 1:1 mixture of L- and D-lactide enantiomers gives rac-lactide distinct properties compared to the individual stereoisomers.

-

Melting Point: As noted, rac-lactide has a higher melting point (122–126 °C) than its constituent enantiomers (95–98 °C) and meso-lactide (53–54 °C).[5] This is due to the formation of a more stable crystal lattice in the racemic compound.

-

Solubility: Rac-lactide is soluble in a range of organic solvents, including chlorinated solvents (methylene chloride, chloroform) and ketones (acetone).[5][10] Acetone is noted to have a particularly high dissolving capacity for rac-lactide.[10]

-

Thermal Stability: The thermal stability of lactide is an important consideration for its polymerization, which is typically carried out at elevated temperatures. Thermogravimetric analysis (TGA) can be used to determine the degradation temperature of lactide.

Polymerization of Racemic Lactide: Synthesis of Poly(D,L-Lactic Acid) (PDLLA)

The most common method for producing high molecular weight PLA is through the ring-opening polymerization (ROP) of lactide.[1][13] When rac-lactide is the monomer, the resulting polymer is poly(D,L-lactic acid) (PDLLA).

Ring-Opening Polymerization (ROP) Mechanism

ROP is an addition polymerization where a cyclic monomer is opened to form a linear polymer. The reaction is typically initiated by a nucleophile and catalyzed by a metal-based or organic catalyst. Tin(II) octoate (Sn(Oct)₂) is a widely used catalyst due to its high efficiency and solubility in molten lactide.[1]

The general mechanism involves the coordination of the lactide to the catalyst, followed by nucleophilic attack on the carbonyl group, leading to the cleavage of the ester bond and propagation of the polymer chain.

Caption: Schematic of PDLLA synthesis via ROP of rac-lactide.

Properties of Poly(D,L-Lactic Acid) (PDLLA)

The random incorporation of L- and D-lactic acid units into the polymer chain during the polymerization of rac-lactide results in an amorphous polymer.[1] This lack of crystallinity imparts specific properties to PDLLA:

-

Amorphous Nature: PDLLA does not exhibit a melting point (Tm) but has a glass transition temperature (Tg) in the range of 55–60 °C.[1]

-

Faster Degradation: The amorphous structure of PDLLA allows for more rapid hydrolytic degradation compared to the semicrystalline PLLA or PDLA.[1] This makes it highly suitable for applications requiring bioresorption over a shorter timeframe, such as drug delivery systems and temporary scaffolds.[1][3]

-

Mechanical Properties: PDLLA is generally more flexible and has a lower tensile strength compared to its semicrystalline counterparts.

Characterization of Racemic Lactide and PDLLA

A suite of analytical techniques is employed to characterize both the rac-lactide monomer and the resulting PDLLA polymer to ensure quality and desired properties.

Monomer Characterization

| Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the chemical structure and purity of the lactide. The chemical shifts of the methine and methyl protons can be used to distinguish between different lactide isomers.[5][14] |

| Differential Scanning Calorimetry (DSC) | To determine the melting point and assess the purity of the rac-lactide. The presence of impurities like meso-lactide can lead to a depression and broadening of the melting peak. |

| Gas Chromatography (GC) | To identify and quantify impurities in the lactide monomer.[7] |

Polymer Characterization

| Technique | Purpose |

| NMR Spectroscopy (¹H and ¹³C) | To determine the microstructure of the polymer, including the stereosequence distribution. For PDLLA, NMR can confirm the random incorporation of D and L units.[15][16][17] |

| Gel Permeation Chromatography (GPC) | To determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer.[18] |

| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg) of the amorphous PDLLA.[18] |

| Thermogravimetric Analysis (TGA) | To assess the thermal stability and degradation profile of the polymer. |

Experimental Protocol: NMR Analysis of PDLLA Stereochemistry

A key aspect of PLA characterization is the analysis of its stereochemistry. ¹H NMR spectroscopy is a powerful tool for this purpose.

Objective: To analyze the stereosequence of PDLLA synthesized from rac-lactide.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the PDLLA sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

NMR Acquisition: Acquire a ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Spectral Analysis:

-

The methine region (around 5.1-5.2 ppm) of the ¹H NMR spectrum is particularly sensitive to the stereosequence.

-

In a PDLLA synthesized from rac-lactide with a random incorporation of monomers, this region will show multiple overlapping quartets corresponding to different stereosequences (e.g., isotactic, syndiotactic, heterotactic).[17]

-

Homonuclear decoupling of the methyl protons can simplify the methine region into a series of singlets, allowing for a more detailed analysis of the stereosequence distribution.[17]

-

Caption: Workflow for NMR analysis of PDLLA stereochemistry.

Applications in Research and Drug Development

The unique properties of PDLLA derived from rac-lactide make it a valuable material for various applications, particularly in the biomedical and pharmaceutical fields.

-

Drug Delivery: The faster degradation rate of PDLLA is advantageous for creating controlled-release drug delivery systems.[1][3][4][19] The polymer can be formulated into microparticles, nanoparticles, or implants that encapsulate a therapeutic agent and release it over a predetermined period as the polymer matrix degrades.[1][3][4]

-

Tissue Engineering: PDLLA is used as a scaffolding material for tissue regeneration.[1] Its biocompatibility and biodegradability allow it to provide temporary support for cell growth and tissue formation, eventually being absorbed by the body.

-

Sutures and Orthopedic Devices: Bioresorbable sutures and fixation devices made from PDLLA eliminate the need for a second surgery for removal.

Conclusion

Racemic lactide is a fundamentally important monomer in the field of biodegradable polymers. Its unique composition as an equimolar mixture of L- and D-lactide leads to the formation of poly(D,L-lactic acid), a polymer with a distinct amorphous nature and a faster degradation profile compared to its semicrystalline counterparts. This technical guide has provided a comprehensive overview of the composition, properties, synthesis, and polymerization of racemic lactide, along with the characterization and applications of the resulting polymer. A thorough understanding of these aspects is crucial for researchers, scientists, and drug development professionals to effectively harness the potential of rac-lactide-based materials in a wide range of applications.

References

- 1. Polymers Based on PLA from Synthesis Using D,L-Lactic Acid (or Racemic Lactide) and Some Biomedical Applications: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enantioselective ring-opening polymerization of racemic lactide to prepare stereocomplex poly(lactic acid) - American Chemical Society [acs.digitellinc.com]

- 3. Stereocomplex Polylactide for Drug Delivery and Biomedical Applications: A Review | MDPI [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Lactide: Production Routes, Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. catalogimages.wiley.com [catalogimages.wiley.com]

- 8. researchgate.net [researchgate.net]

- 9. US5502215A - Method for purification of lactide - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. What is the Difference Between Lactide and Lactic Acid? - CD Bioparticles [cd-bioparticles.net]

- 12. researchgate.net [researchgate.net]

- 13. chemistry.illinois.edu [chemistry.illinois.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. rsc.org [rsc.org]

- 19. researchgate.net [researchgate.net]

3,6-Dimethyl-1,4-dioxane-2,5-dione CAS number 95-96-5

An In-Depth Technical Guide to 3,6-Dimethyl-1,4-dioxane-2,5-dione (Lactide) for Advanced Biomedical Applications

Abstract

This compound, commonly known as lactide (CAS Number: 95-96-5), is the foundational cyclic diester monomer for the synthesis of polylactic acid (PLA), a leading biodegradable and biocompatible polymer. The unique properties of PLA, derived from renewable resources, have positioned it as a critical material in the biomedical and pharmaceutical industries.[1][2] Its applications range from controlled drug delivery systems and resorbable medical implants to scaffolds for tissue engineering.[3][] The final physicochemical and degradation properties of PLA are intrinsically linked to the purity and stereoisomeric composition of the lactide monomer from which it is synthesized.[5][6] This technical guide provides an in-depth exploration of lactide, designed for researchers, scientists, and drug development professionals. It covers the critical aspects of lactide stereochemistry, detailed protocols for its synthesis and purification, the mechanism of ring-opening polymerization (ROP), comprehensive characterization techniques, and a review of its pivotal role in advanced biomedical applications.

Core Physicochemical Properties and Stereochemistry of Lactide

Lactide is the cyclic dimer of lactic acid.[7] The presence of two chiral centers within its structure gives rise to three distinct stereoisomers, the selection of which is a primary determinant of the final properties of the synthesized polylactic acid.[6]

| Property | Value |

| CAS Number | 95-96-5 (for rac-lactide) |

| Molecular Formula | C₆H₈O₄ |

| Molecular Weight | 144.13 g/mol [8] |

| Appearance | Crystalline solid[8] |

| Melting Point | 116-119 °C (rac-lactide)[8] |

| Boiling Point | 142 °C at 8 mmHg[8] |

| Synonyms | Lactide, this compound[9] |

The Critical Role of Stereoisomers

The stereochemistry of the lactide monomer dictates the microstructure, and therefore the crystallinity, melting point, degradation rate, and mechanical strength of the resulting PLA.[6] The three stereoisomers are:

-

L-Lactide (3S,6S)-3,6-Dimethyl-1,4-dioxane-2,5-dione: Derived from two L-lactic acid molecules, L-lactide is the most common isomer used to produce highly crystalline poly(L-lactic acid) (PLLA), which possesses superior mechanical strength and a slower degradation rate.[6]

-

D-Lactide (3R,6R)-3,6-Dimethyl-1,4-dioxane-2,5-dione: The enantiomer of L-lactide, derived from D-lactic acid. It polymerizes to form poly(D-lactic acid) (PDLA). When PLLA and PDLA are blended, they can form a highly crystalline stereocomplex with enhanced thermal properties.[3][10]

-

Meso-Lactide (3R,6S)-3,6-Dimethyl-1,4-dioxane-2,5-dione: An achiral stereoisomer formed from one L- and one D-lactic acid molecule. Due to its internal symmetry, it is optically inactive. Polymerization of meso-lactide yields atactic PLA, which is amorphous, has a faster degradation rate, and is often used for applications like drug delivery where rapid resorption is desired.[6]

-

Rac-Lactide: A 50:50 mixture of D- and L-lactide.[8] Its polymerization results in poly(DL-lactic acid) (PDLLA), which is amorphous and widely used in drug delivery and tissue engineering.[1]

Caption: Chemical structures of L-, D-, and Meso-lactide stereoisomers.

Synthesis and Purification of High-Purity Lactide

The industrial production of high molecular weight PLA relies on the ring-opening polymerization of lactide, a process that is highly sensitive to monomer purity.[11][12] Impurities such as water, lactic acid, or linear oligomers can act as chain terminators or transesterification agents, preventing the formation of long polymer chains and compromising the material's properties.[13][14]

Synthesis Pathway

The most common industrial route to lactide is a two-step process starting from lactic acid.[10][15]

-

Polycondensation: Lactic acid is heated under vacuum to remove water, forming a low molecular weight prepolymer or oligomer (oligo-lactic acid).[12]

-

Catalytic Depolymerization: The prepolymer is heated to higher temperatures (160–240 °C) under high vacuum in the presence of a catalyst, typically a tin-based compound like tin(II) octoate.[7][15] The catalyst facilitates a "back-biting" reaction, where the oligomer chain depolymerizes to form the more volatile cyclic dimer (lactide), which is then removed from the reaction mixture by distillation.[14]

Caption: Two-step synthesis and purification workflow for high-purity lactide.

Detailed Synthesis & Purification Protocol

This protocol describes a laboratory-scale synthesis of L-lactide from L-lactic acid. All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using oven-dried glassware to exclude moisture.

Part A: Synthesis of PLA Prepolymer (Oligomerization)

-

Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a short-path distillation head connected to a collection flask, and a nitrogen inlet.

-

Charge: Add L-lactic acid (e.g., 88% aqueous solution) to the flask.

-

Dehydration: Gradually heat the flask to ~150-160 °C under a slow stream of nitrogen while stirring. Water will begin to distill off.

-

Vacuum Application: Once the bulk of the water has been removed, slowly apply a vacuum (e.g., down to 1-10 mmHg) over 2-3 hours to remove residual water and drive the polycondensation reaction.[15] The viscosity of the mixture will increase significantly.

-

Validation: The reaction is complete when a suitable degree of polymerization (DP) of 8-25 is reached.[12] This can be monitored by taking small samples and determining the acid number via titration or by ¹H-NMR analysis.

-

Cooling: Cool the resulting viscous prepolymer to room temperature under a nitrogen atmosphere.

Part B: Depolymerization to Crude Lactide

-

Catalyst Addition: Add tin(II) octoate catalyst (e.g., 0.1–0.5 wt%) to the cooled prepolymer.[15]

-

Setup: Reconfigure the apparatus for vacuum distillation with a heated distillation path to prevent premature solidification of the product.

-

Reaction: Heat the mixture to 180–220 °C while reducing the pressure to <5 mmHg.[12][15]

-

Distillation: The lactide monomer will form and distill over. Collect the crude lactide in a cooled receiving flask. The product will solidify into a crystalline mass.

-

Validation: The yield of crude lactide can be determined gravimetrically. Purity at this stage is typically 80-95%.[12]

Part C: Purification by Recrystallization

-

Solvent Selection: Butyl acetate and ethyl acetate are effective solvents for recrystallization, as they effectively dissolve lactide while leaving behind oligomers and other impurities upon cooling.[16][17]

-

Dissolution: Dissolve the crude lactide in a minimal amount of hot solvent (e.g., butyl acetate at a 3:1 mass ratio of solvent to lactide) at ~70 °C with stirring.[17]

-

Crystallization: Slowly cool the solution to room temperature, then further cool in an ice bath or refrigerator to maximize crystal formation.

-

Isolation: Collect the purified lactide crystals by vacuum filtration.

-

Washing & Drying: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities. Dry the crystals thoroughly under high vacuum at a temperature below their melting point (e.g., 40-50 °C) for several hours.

-

Validation: Purity should be assessed using ¹H-NMR, GC, and DSC. High-purity lactide for polymerization should be >99.9% pure with minimal water content (<100 ppm).[12] Store the final product in a desiccator under an inert atmosphere.

Ring-Opening Polymerization (ROP) to Polylactic Acid (PLA)

ROP is the preferred method for producing high molecular weight PLA, as it avoids the water byproduct that limits chain growth in direct polycondensation.[18][19] The process is thermodynamically driven by the relief of ring strain in the lactide monomer.[19]

The Coordination-Insertion Mechanism

The most widely accepted mechanism for ROP catalyzed by tin(II) octoate is the coordination-insertion mechanism, which requires a hydroxyl-containing co-initiator (e.g., an alcohol or residual water).[11][20]

-

Initiation: The tin(II) octoate catalyst reacts with the alcohol co-initiator to form a tin alkoxide species.

-

Coordination: A lactide monomer coordinates to the Lewis-acidic tin center of the active species.

-

Insertion: The alkoxide group performs a nucleophilic attack on the carbonyl carbon of the coordinated lactide. This opens the ring via acyl-oxygen bond cleavage and inserts the monomer unit into the tin-alkoxide bond, elongating the chain and regenerating the active tin alkoxide end group.

-

Propagation: Steps 2 and 3 repeat, sequentially adding lactide units to the growing polymer chain.

Caption: Simplified workflow of the coordination-insertion ROP mechanism.

Detailed ROP Protocol (Bulk Polymerization)

This protocol outlines the synthesis of high molecular weight PLLA from purified L-lactide.

-

Setup: In a glovebox, add purified L-lactide monomer and a calculated amount of co-initiator (e.g., 1-dodecanol, to control molecular weight) to a dry reaction vessel equipped with a magnetic stir bar.

-

Catalyst Addition: Add a stock solution of tin(II) octoate in dry toluene to achieve the desired monomer-to-catalyst ratio (e.g., 10,000:1 to 20,000:1).

-

Solvent Removal: Remove the toluene by applying a vacuum for 1-2 hours.

-

Polymerization: Seal the vessel, remove it from the glovebox, and immerse it in a preheated oil bath at 130-180 °C. The monomer will melt, and the viscosity will increase as the polymerization proceeds.[10]

-

Reaction Time: Allow the reaction to proceed for 2-24 hours, depending on the temperature and catalyst concentration.

-

Termination & Isolation: Cool the reaction to room temperature. The solid polymer can be removed from the vessel. For purification, dissolve the polymer in a suitable solvent (e.g., dichloromethane or chloroform) and precipitate it into a non-solvent like cold methanol.

-

Drying: Collect the purified PLA and dry it under vacuum at 40-60 °C until a constant weight is achieved.

-

Validation: Characterize the polymer's molecular weight (Mₙ and M dispersity (Đ) using GPC, and its thermal properties (T₉ and Tₘ) using DSC.

Characterization and Quality Control

Rigorous quality control of both the lactide monomer and the final PLA polymer is essential for ensuring reproducible performance, especially in regulated biomedical applications.[14][21]

| Analyte | Technique | Purpose |

| Lactide Monomer | ¹H-NMR / ¹³C-NMR | Confirm chemical structure; quantify stereoisomer ratios (L-, D-, meso-); detect impurities like lactic acid. |

| Gas Chromatography (GC) | Assess chemical purity; quantify residual solvents. | |

| Karl Fischer Titration | Quantify water content. | |

| DSC | Determine melting point and confirm isomeric purity. | |

| PLA Polymer | Gel Permeation (GPC) | Determine number-average (Mₙ) and weight-average (Mₙ) molecular weights and dispersity (Đ). |

| ¹H-NMR / ¹³C-NMR | Determine polymer microstructure (e.g., tacticity) and confirm complete monomer conversion. | |

| DSC | Determine glass transition temperature (T₉), melting temperature (Tₘ), and degree of crystallinity. | |

| FTIR Spectroscopy | Confirm the presence of characteristic ester functional groups. |

Applications in Drug Delivery and Biomedical Engineering

The combination of biocompatibility, biodegradability into non-toxic lactic acid, and tunable properties makes PLA an elite material for medical applications.[22][23]

-

Controlled Drug Delivery: PLA is widely used to fabricate microparticles, nanoparticles, and implantable depots for the sustained release of drugs, proteins, and nucleic acids.[3][22] The degradation rate of the polymer matrix can be tailored by adjusting the molecular weight and stereoisomer ratio to control the drug release profile over weeks or months.

-

Tissue Engineering: PLA and its copolymers are fabricated into porous 3D scaffolds that provide mechanical support for cells and guide the regeneration of tissues such as bone, cartilage, and skin.[3][24] As the scaffold degrades, it is replaced by the body's own newly grown tissue.

-

Resorbable Medical Devices: The high mechanical strength of crystalline PLLA makes it suitable for load-bearing applications where a permanent implant is not required.[24] This includes orthopedic fixation devices (screws, plates, pins), sutures, and cardiovascular stents that provide support during the healing process and are then safely resorbed by the body.[1]

Safety and Handling

While PLA itself is biocompatible, lactide monomer requires careful handling in a laboratory or industrial setting.

| Aspect | Guideline |

| Hazards | Causes skin irritation and serious eye irritation. May cause respiratory irritation.[9][25] |

| Handling | Handle in a well-ventilated area or under a fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[9][25] |

| PPE | Wear protective gloves, safety glasses with side shields or goggles, and a lab coat. A NIOSH-approved dust mask is recommended when handling powder.[9][25] |

| Storage | Lactide is moisture-sensitive and decomposes in contact with water.[25][26] Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., in a desiccator or glovebox).[25] |

| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9] |

References

- 1. Polymers Based on PLA from Synthesis Using D,L-Lactic Acid (or Racemic Lactide) and Some Biomedical Applications: A Short Review - ProQuest [proquest.com]

- 2. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 3. Polylactide-Based Materials: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scholar.ui.ac.id [scholar.ui.ac.id]

- 6. benchchem.com [benchchem.com]

- 7. cetjournal.it [cetjournal.it]

- 8. 3,6-二甲基-1,4-二氧杂环己烷-2,5-二酮 99% | Sigma-Aldrich [sigmaaldrich.cn]

- 9. fishersci.com [fishersci.com]

- 10. books.rsc.org [books.rsc.org]

- 11. tandfonline.com [tandfonline.com]

- 12. chimia.ch [chimia.ch]

- 13. US8053584B2 - Purification process for lactide - Google Patents [patents.google.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Lactide: Production Routes, Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. polylactide.com [polylactide.com]

- 17. mdpi.com [mdpi.com]

- 18. jetir.org [jetir.org]

- 19. chemistry.illinois.edu [chemistry.illinois.edu]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Poly(lactide)-Based Materials Modified with Biomolecules: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. nbinno.com [nbinno.com]

- 24. Lactide polymers | PolyVation [polyvation.com]

- 25. fishersci.com [fishersci.com]

- 26. natureworksllc.com [natureworksllc.com]

An In-depth Technical Guide to the Crystal Structure of 3,6-Dimethyl-1,4-dioxane-2,5-dione (Lactide)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the crystal structure of 3,6-Dimethyl-1,4-dioxane-2,5-dione, commonly known as lactide. As a critical monomer for the synthesis of the biodegradable and biocompatible polymer, polylactic acid (PLA), a thorough understanding of its solid-state structure is paramount for controlling polymerization kinetics and the ultimate properties of the resulting polymer. This document delves into the crystallographic details of lactide's stereoisomers, the experimental methodology for structure determination, and the causal relationship between crystal packing and polymerization behavior.

Introduction: The Significance of Lactide Stereoisomers

This compound, or lactide, is a cyclic ester derived from the dimerization of lactic acid.[1] The presence of two chiral centers in the lactide molecule gives rise to three stereoisomers: L-lactide ((3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione), D-lactide ((3R,6R)-3,6-dimethyl-1,4-dioxane-2,5-dione), and meso-lactide ((3R,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione). A racemic mixture of L- and D-lactide (rac-lactide or DL-lactide) is also commonly utilized.[2]

The stereochemistry of the lactide monomer is a critical determinant of the properties of the resulting polylactic acid, including its crystallinity, melting point, degradation rate, and mechanical strength.[2] For instance, the polymerization of enantiopure L-lactide or D-lactide yields isotactic PLA, which is semi-crystalline, whereas the polymerization of meso-lactide results in atactic PLA, which is amorphous.[3][4] The properties of PLA can be further tailored by copolymerizing different lactide isomers.[1]

Molecular and Crystal Structure of Lactide Stereoisomers

The three-dimensional arrangement of lactide molecules in the solid state is defined by its crystal structure. This arrangement is crucial as it dictates the proximity and orientation of reactive functional groups, which in turn influences the mechanism and kinetics of solid-state polymerization.

L-Lactide and D-Lactide

L-lactide and D-lactide are enantiomers, meaning they are non-superimposable mirror images of each other. As such, they exhibit identical physical properties, including melting point and solubility, and their crystal structures are mirror images. The crystal structure of L-lactide has been extensively studied and is available in the Cambridge Structural Database (CSD) under the deposition number 123996.[5][6]

The crystal packing of L-lactide reveals a specific arrangement of the molecules in the unit cell, which is the fundamental repeating unit of the crystal lattice. The precise determination of bond lengths, bond angles, and torsion angles within the L-lactide molecule, as well as the intermolecular interactions, provides a basis for understanding its solid-state reactivity.

Meso-Lactide

Meso-lactide is a diastereomer of L- and D-lactide and, due to its internal plane of symmetry, is achiral. This difference in symmetry leads to a distinct crystal packing arrangement compared to its chiral counterparts. The crystal structure of meso-lactide dictates a different set of intermolecular interactions, which can influence its polymerization behavior and the properties of the resulting atactic PLA.

Rac-Lactide (DL-Lactide)

Rac-lactide is an equimolar mixture of L- and D-lactide. In the solid state, it can crystallize as a racemic compound, where L- and D-lactide molecules are present in equal numbers within a well-defined, ordered crystal lattice. This is distinct from a conglomerate, which is a mechanical mixture of separate L- and D-lactide crystals. The crystal structure of the racemic compound is different from that of the pure enantiomers, leading to different physical properties, such as a higher melting point.[7] The specific packing arrangement in rac-lactide crystals can influence the stereoselectivity of the polymerization, potentially leading to the formation of stereoblock PLA. A crystal structure for a nickel carboxylate complex containing rac-lactide is available in the CSD with the deposition number 1840764.[8]

Experimental Determination of Crystal Structure

The determination of the crystal structure of lactide isomers is primarily achieved through single-crystal X-ray diffraction (SCXRD).[3] This powerful analytical technique provides precise information about the three-dimensional arrangement of atoms in a crystal.[9]

Experimental Workflow for Crystal Structure Determination

The process of determining the crystal structure of a lactide isomer can be broken down into the following key stages:

Detailed Methodologies

The growth of high-quality single crystals is a critical prerequisite for successful SCXRD analysis. The choice of solvent and recrystallization technique is crucial.

-

Principle: The principle of recrystallization is to dissolve the impure lactide in a suitable solvent at an elevated temperature and then allow the solution to cool slowly. As the solubility of the lactide decreases with temperature, it will crystallize out of the solution, leaving impurities behind.

-

Protocol:

-

Solvent Selection: Choose a solvent in which the lactide isomer has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for lactide recrystallization include ethyl acetate and toluene.[10]

-

Dissolution: Dissolve the crude lactide in a minimum amount of the chosen solvent by gently heating and stirring.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-